Onvansertib Achieves 5000-Fold PLK1 Isoform Selectivity, Surpassing Volasertib (65-Fold), BI2536 (11-Fold), and GSK461364 (100-Fold)
Onvansertib demonstrates 5000-fold selectivity for PLK1 over PLK2 and PLK3 in cell-free enzymatic assays . This selectivity profile is quantitatively superior to all major PLK1 inhibitor comparators for which published selectivity data exist. Volasertib (BI6727), a second-generation PLK1 inhibitor, exhibits only 6-fold selectivity against PLK2 and 65-fold selectivity against PLK3 . BI2536, the first-generation PLK1 inhibitor, demonstrates 4-fold selectivity against PLK2 and 11-fold selectivity against PLK3 . GSK461364 shows approximately 100-fold selectivity [1]. The 5000-fold selectivity window of Onvansertib is 50-fold greater than that of GSK461364, the next most selective comparator, and exceeds Volasertib's selectivity by approximately 77-fold.
| Evidence Dimension | PLK1 isoform selectivity (fold selectivity over PLK2/PLK3) |
|---|---|
| Target Compound Data | 5000-fold selectivity over PLK2/PLK3 |
| Comparator Or Baseline | Volasertib: 6-fold/65-fold; BI2536: 4-fold/11-fold; GSK461364: >100-fold |
| Quantified Difference | Onvansertib selectivity is 77-fold higher than Volasertib and 50-fold higher than GSK461364 |
| Conditions | Cell-free enzymatic inhibition assays; recombinant PLK1, PLK2, PLK3 proteins |
Why This Matters
Higher isoform selectivity reduces PLK2/PLK3-mediated hematologic toxicity, enabling sustained dosing and improved therapeutic index.
- [1] Santa Cruz Biotechnology. GSK461364 Product Information. View Source
